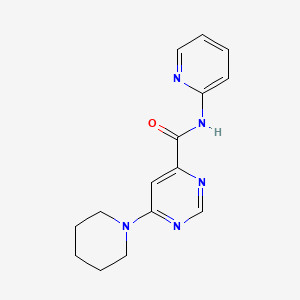

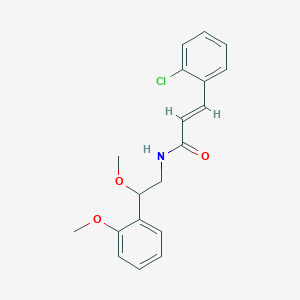

![molecular formula C23H24N4O5S2 B2556784 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1017691-61-0](/img/structure/B2556784.png)

4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups, including a morpholinosulfonyl group, a thieno[3,4-c]pyrazole ring, and an o-tolyl group . These groups are commonly found in diverse chemical compounds .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would depend on the relative positions of these groups on the rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Tolyl groups are considered nonpolar and hydrophobic , which would influence the compound’s solubility and reactivity.Applications De Recherche Scientifique

Anti-Breast Cancer Agent

Novel compounds related to 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been synthesized and evaluated for anti-breast cancer activity. One such compound exhibited better activity against MCF-7 breast cancer cells compared to standard drugs, suggesting potential as a potent anti-breast cancer agent (Kumar et al., 2021).

Heterocyclic Synthesis

This compound is involved in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using compounds with similar structures, leading to the creation of various derivatives including pyrazoles and pyrimidines (Mohareb et al., 2004).

Glycoprotein IIb/IIIa Receptor Antagonist

Compounds structurally related to 4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown potential as novel platelet glycoprotein IIb/IIIa receptor antagonists, which could be useful in treating thrombotic diseases (Banno et al., 1999).

Antiobesity Activity

Some analogues have been synthesized for appetite suppression and body weight reduction in animal models, showing significant in vivo antiobesity activity. This is attributed to their antagonistic activity against CB1 receptors (Srivastava et al., 2007).

Anticancer Activity

The compound has been used as a backbone structure in the synthesis of potent anticancer drugs. One derivative showed high tumor-specificity, comparable to doxorubicin, without inducing apoptosis. This suggests its potential in designing new anticancer drugs (Shi et al., 2018).

Antimicrobial Activity

Pyrazole-containing s-triazine derivatives synthesized using compounds with similar structures have shown promising antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).

Vasorelaxant Agents

Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown significant vasodilation properties in isolated thoracic aortic rings of rats. They are considered potential vasorelaxant agents (Hassan et al., 2014).

Propriétés

IUPAC Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S2/c1-16-4-2-3-5-21(16)27-22(19-14-33(29)15-20(19)25-27)24-23(28)17-6-8-18(9-7-17)34(30,31)26-10-12-32-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHAUWJAPNGMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(morpholinosulfonyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

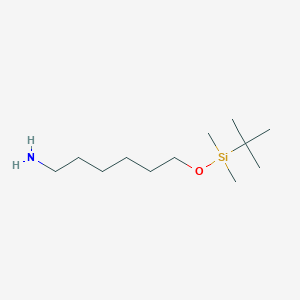

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)

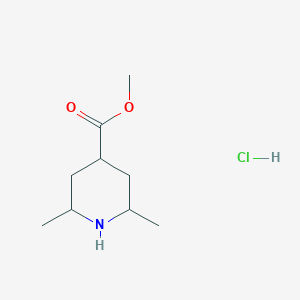

![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)

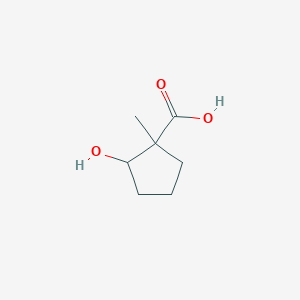

![N-(1-Cyclobutylethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2556712.png)

![2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2556719.png)

![2,4-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2556722.png)

![Methyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate](/img/structure/B2556723.png)